REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>CN(C=O)C.[Pd]>[CH3:14][O:13][C:11]1[CH:12]=[C:4]([NH2:1])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7]
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Name
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|
Quantity
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43.4 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)OC
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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5.8 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through SUPERCELL®
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Type
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WASH
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Details
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the filter cake was rinsed with ethanol
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Type
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ADDITION
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Details
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the filtrate was poured into ice/water (3.5 L)
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Type
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CUSTOM
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Details
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A precipitate formed which
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Type
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FILTRATION
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Details
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was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried in an oven at 60° C.
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Name
|
|
Type
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product
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Smiles
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COC=1C=C(C(C(=O)O)=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |